

comparative study of substituted phenethylamine receptor affinities

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Compound of Interest

Compound Name: 2-(4-Ethylphenyl)propan-2-amine

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A Comparative Guide to Substituted Phenethylamine Receptor Affinities

This guide provides a comparative analysis of the receptor binding affinities of various substituted phenethylamines, tailored for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Introduction

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure. This class includes endogenous hormones and neurotransmitters like dopamine and norepinephrine, as well as many psychoactive drugs.[1] These compounds interact with a wide range of receptors in the central nervous system, with their specific effects largely determined by their substitution patterns and resulting receptor affinity profiles. This guide focuses on their interactions with key serotonin (5-HT), adrenergic (α), and trace amine-associated receptors (TAAR1).

Receptor Affinity Profiles: A Comparative Analysis

The affinity of a compound for a receptor is a critical measure of its potential biological activity. The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of substituted phenethylamines for several key receptors. Lower Ki values indicate higher binding affinity.



Compound	5-HT2A (Ki, nM)	5-HT2C (Ki, nM)	TAAR1 (rat) (Ki, nM)	Other Receptors (Ki, nM)
2C-T-2	46	350	5	α1A (1,400), α2A (4,500)
2C-T-4	54	220	25	α1A (1,300), α2A (2,600)
2C-T-7	1	40	68	α1A (400), α2A (1,800)
2C-O	1700	11000	21	-
2C-O-Et	150	320	120	-
2C-I	0.4	1.1	0.2	D1 (>10), D2 (>10), D3 (>10)
25I-NBOMe	0.044	1.3	60	α1A (0.9), D3 (7.6)
Mescaline	530	1100	2200	α1A (>10), α2A (>10)

Data compiled from multiple sources.[2][3][4]

Structure-activity relationship (SAR) studies indicate that phenethylamines generally possess a higher affinity for the 5-HT2A receptor compared to tryptamines.[5][6] For many phenethylamine derivatives, substitutions on the phenyl ring, such as alkyl or halogen groups at the para position, tend to increase binding affinity.[5][7] The addition of an N-2-methoxybenzyl (NBOMe) group dramatically increases affinity for the 5-HT2A receptor while reducing affinity for TAAR1 and 5-HT1A receptors.[4]

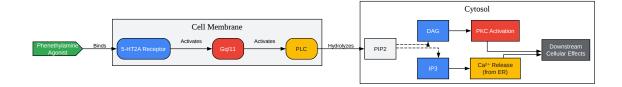
Key Signaling Pathways

Substituted phenethylamines elicit their effects by activating complex intracellular signaling cascades. The 5-HT2A receptor and TAAR1 are two primary targets through which these compounds mediate their actions.



5-HT2A Receptor Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[8] Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[9][10] This cascade is central to the psychedelic effects of many phenethylamines.[11]



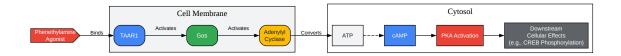
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Caption: 5-HT2A receptor Gq-coupled signaling cascade.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

TAAR1 is another GPCR that is activated by many phenethylamines.[13] Unlike the 5-HT2A receptor, TAAR1 primarily couples to the Gαs protein.[13][14] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[14] The cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like CREB.[14][15] TAAR1 signaling can modulate the activity of monoamine systems, including dopamine.[14][16]





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Caption: TAAR1 Gs-coupled signaling cascade.

Experimental Protocols

The quantitative data presented in this guide are typically generated using radioligand binding assays. These experiments are fundamental to characterizing the interaction between a ligand and a receptor.

Radioligand Receptor Binding Assay Protocol

This protocol outlines the key steps for determining the binding affinity of a test compound for a specific receptor, such as the 5-HT2A receptor.

- Cell Culture and Membrane Preparation:
 - HEK-293 cells (or other suitable cell lines) are transfected to express the human receptor of interest (e.g., 5-HT2A).
 - Cells are cultured and harvested. The cell membranes, which contain the receptors, are isolated through homogenization and centrifugation.
- Binding Assay:
 - The cell membranes are incubated in a buffer solution.

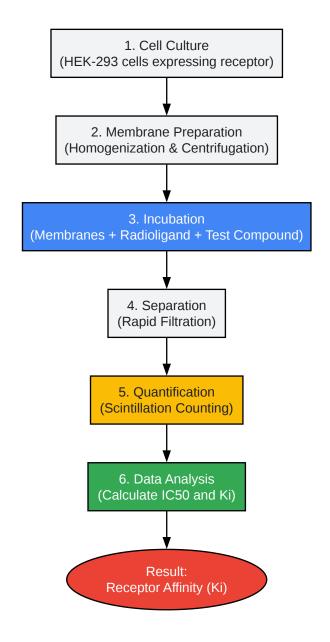


- A known concentration of a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A) that specifically binds to the receptor is added.
- Varying concentrations of the unlabeled test compound (the "competitor") are added to compete with the radioligand for binding to the receptor.
- The mixture is incubated to allow binding to reach equilibrium (e.g., 90 minutes at 4°C).[5]
- Separation and Quantification:
 - The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
 - The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
 - The radioactivity trapped on the filters is measured using a liquid scintillation counter.

• Data Analysis:

- The amount of radioligand bound decreases as the concentration of the test compound increases.
- Non-specific binding is determined by adding a high concentration of a known, non-radioactive ligand (e.g., 10 μM ketanserin).[5]
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
- The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.





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Caption: General workflow for a radioligand binding assay.

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Validation & Comparative





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